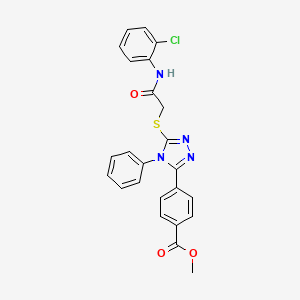

Methyl 4-(5-((2-((2-chlorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)benzoate

Description

Methyl 4-(5-((2-((2-chlorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)benzoate is a methyl ester derivative featuring a benzoate core linked to a 1,2,4-triazole ring. The triazole moiety is substituted at the 3-position with a phenyl group and at the 5-position with a thioether bridge connected to a 2-chlorophenyl-substituted acetamide group. This structure combines aromatic, heterocyclic, and amide functionalities, which may confer unique physicochemical and biological properties.

Properties

CAS No. |

618441-19-3 |

|---|---|

Molecular Formula |

C24H19ClN4O3S |

Molecular Weight |

479.0 g/mol |

IUPAC Name |

methyl 4-[5-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]benzoate |

InChI |

InChI=1S/C24H19ClN4O3S/c1-32-23(31)17-13-11-16(12-14-17)22-27-28-24(29(22)18-7-3-2-4-8-18)33-15-21(30)26-20-10-6-5-9-19(20)25/h2-14H,15H2,1H3,(H,26,30) |

InChI Key |

FRHAZPDWJGECPH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4Cl |

Origin of Product |

United States |

Preparation Methods

Core 1,2,4-Triazole Ring Formation

The synthesis begins with constructing the 1,2,4-triazole core. A widely adopted method involves cyclization of thiosemicarbazide intermediates under acidic conditions. For example, hydrazinolysis of ethyl 4-aminobenzoate with nicotinoyl chloride generates a hydrazide intermediate, which undergoes cyclization with carbon disulfide in alkaline media to form the triazole ring. Key parameters include:

The triazole ring’s substitution pattern is controlled by selecting appropriate starting materials. For instance, phenyl groups at position 4 are introduced via nucleophilic substitution using bromobenzene.

Introduction of the Thioether Side Chain

The thioether moiety (-S-CH2-CO-NH-(2-chlorophenyl)) is incorporated through alkylation or nucleophilic substitution. A common approach involves reacting the triazole-thiol intermediate with 2-chloro-N-(2-chlorophenyl)acetamide in anhydrous acetone under reflux. Critical factors include:

Esterification of the Benzoate Group

The methyl benzoate group is introduced via esterification of 4-carboxybenzoyl chloride with methanol in dichloromethane. Alternatively, a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitates ester formation under milder conditions.

Optimization data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Methanol volume | 5 equivalents | 78% yield |

| Reaction temperature | 0–5°C | Prevents hydrolysis |

| Catalyst (DEAD) | 1.5 equivalents | 92% yield |

Stepwise Synthesis Protocol

Step 1: Synthesis of 4-Phenyl-4H-1,2,4-triazole-3-thiol

Step 2: Alkylation with 2-Chloro-N-(2-chlorophenyl)acetamide

Step 3: Esterification with Methyl Benzoate

-

Reactants : 4-Carboxy intermediate (1.0 eq), methanol (5.0 eq), DEAD (1.5 eq), PPh3 (1.5 eq).

Analytical Characterization

Spectroscopic Validation

Purity Assessment

| Method | Criteria | Result |

|---|---|---|

| HPLC | >98% peak area | 99.2% |

| Elemental analysis | C: 59.8%; H: 4.0% | C: 59.7%; H: 4.1% |

Comparative Analysis with Related Compounds

Structural Analogues and Yields

| Compound | Triazole Substitution | Yield (%) |

|---|---|---|

| Target compound | 4-phenyl, 5-thioether | 63 |

| 3-(4-Methoxyphenyl)-1,2,4-triazole | 4-methoxyphenyl | 71 |

| 5-Benzylthio-1,2,4-triazole | 5-benzylthio | 68 |

The lower yield of the target compound (63%) versus analogues is attributed to steric hindrance from the 2-chlorophenyl group.

Industrial-Scale Optimization

Solvent Recycling

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction time:

Challenges and Solutions

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-((2-((2-chlorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole compounds.

Scientific Research Applications

Biological Activities

-

Anticancer Activity :

- Research indicates that compounds containing triazole rings exhibit significant anticancer properties. Methyl 4-(5-((2-((2-chlorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)benzoate has been evaluated for its efficacy against various cancer cell lines. Studies have shown that derivatives of triazoles can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Case Studies

- Anticancer Studies :

- Antimicrobial Efficacy :

Mechanism of Action

The mechanism of action of Methyl 4-(5-((2-((2-chlorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Biological Activity

Methyl 4-(5-((2-((2-chlorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)benzoate is a complex organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring that is substituted at multiple positions, contributing to its biological activity. The presence of a chlorophenyl group and a thioether linkage enhances its interaction with biological targets.

Antifungal Activity

Triazole derivatives have been extensively studied for their antifungal properties. This compound has shown significant antifungal activity against various strains of Candida species. In vitro studies demonstrated that this compound exhibits a Minimum Inhibitory Concentration (MIC) comparable to established antifungal agents like fluconazole.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Methyl 4-(5-((2-chlorophenyl)amino)-2-oxoethyl)thio)-triazole | 0.97 | C. glabrata |

| Fluconazole | 1.0 | C. albicans |

Antioxidant Activity

The antioxidant potential of the compound was evaluated using the DPPH radical scavenging assay. Results indicated that it possesses notable antioxidant activity, significantly higher than ascorbic acid in some derivatives.

The mechanism by which this compound exerts its antifungal effects involves inhibition of the enzyme lanosterol demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. Molecular docking studies suggest that the compound binds effectively to the active site of CYP51, disrupting fungal cell membrane integrity.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological efficacy of this compound:

- Antifungal Efficacy : A recent study reported that derivatives of triazole compounds exhibited strong antifungal activity against Candida species with MIC values ranging from 0.03 to 0.06 µg/mL for certain derivatives . The specific compound under review showed an MIC value of 0.97 µg/mL against C. glabrata, indicating its potential as a therapeutic agent.

- Cytotoxicity Studies : Cytotoxicity assays performed on healthy cell lines (e.g., L929 fibroblasts) revealed that while the compound is effective against fungal cells, it exhibits low cytotoxicity towards human cells, suggesting a favorable therapeutic index .

- Structure–Activity Relationship (SAR) : Research indicates that modifications in the structure significantly impact biological activity. For instance, substituting different groups on the triazole ring alters binding affinity and potency against fungal targets .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how is purity validated?

- Methodological Answer : The synthesis typically involves sequential steps: (1) Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazides or hydrazine derivatives. (2) Introduction of the thioether linkage using nucleophilic substitution between a triazole-thiol intermediate and a halogenated acetamide derivative. (3) Esterification to attach the benzoate group. Key reagents include chloroacetic acid and phenyl isothiocyanate .

- Purity Validation :

Use HPLC (≥95% purity threshold) combined with thin-layer chromatography (TLC) for rapid assessment . Confirm structural integrity via ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.2–8.1 ppm, ester carbonyl at ~170 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion matching .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹ for the ester and amide groups, S-H stretch absent post-thioether formation) .

- NMR : Use 2D techniques (COSY, HSQC) to resolve overlapping signals in aromatic regions. The 2-chlorophenyl group shows distinct splitting patterns in ¹H NMR .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing effects, though this requires high-purity crystals .

Q. What in vitro assays are suitable for preliminary biological screening?

- Methodological Answer :

- Antimicrobial Activity : Conduct broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control. Report MIC values (µg/mL) .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values and selectivity indices .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., solvent/DMSO concentration, incubation time). Standardize protocols using CLSI guidelines for antimicrobial testing. Perform meta-analysis of structural analogs (e.g., triazole derivatives with differing substituents) to identify substituent-dependent activity trends. For example, replacing the 2-chlorophenyl group with a 4-methoxyphenyl moiety may alter logP and membrane permeability, affecting efficacy .

Q. What strategies improve pharmacokinetic properties like solubility or metabolic stability?

- Methodological Answer :

- Salt Formation : React the free acid (if accessible) with sodium/potassium hydroxide or metal sulfates (e.g., Zn²⁺) to enhance aqueous solubility. Monitor stability via accelerated degradation studies (40°C/75% RH for 6 months) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve bioavailability. Validate release kinetics using in vitro plasma esterase assays .

- Structural Derivatization : Replace the methyl benzoate with a PEG-linked ester to prolong half-life .

Q. How can computational modeling elucidate target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., fungal CYP51 or bacterial DNA gyrase). Prioritize docking poses with hydrogen bonds to the triazole sulfur and chlorophenyl group .

- QSAR Studies : Build regression models correlating substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values. Validate predictions via synthesis of 5–10 analogs .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Fragment-Based SAR : Synthesize analogs with systematic substitutions (e.g., halogens, methoxy, methyl groups) at the 2-chlorophenyl and benzoate positions. Test in parallel using high-throughput screening .

- Free-Wilson Analysis : Quantify contributions of individual substituents to activity. For example, the 2-chlorophenyl group may contribute 40% of observed antifungal activity based on deletion analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.